molecular formula C10H22N2O5 B609260 m-PEG4-Hydrazide CAS No. 1449390-68-4

m-PEG4-Hydrazide

Cat. No. B609260
M. Wt: 250.3
InChI Key: BWJIGUIALJCPML-UHFFFAOYSA-N
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Description

m-PEG4-Hydrazide is a PEG-based PROTAC linker . It has a molecular formula of C10H22N2O5 . The hydrophilic PEG linkers increase the water solubility of the compound in aqueous media .


Synthesis Analysis

m-PEG4-Hydrazide is used in the synthesis of PROTACs . A library of 50 poly (ethylene glycol) (PEG) derivatives was synthesized to expand the extent of conjugation with biologically active molecules (biopolymers, peptides, drugs, etc.) and biomaterial substrates .


Molecular Structure Analysis

The molecular weight of m-PEG4-Hydrazide is 250.29 g/mol . Its IUPAC name is 3-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]propanehydrazide . The InChI is 1S/C10H22N2O5/c1-14-4-5-16-8-9-17-7-6-15-3-2-10(13)12-11/h2-9,11H2,1H3,(H,12,13) .


Chemical Reactions Analysis

The hydrazine moiety in m-PEG4-Hydrazide reacts with an aldehyde to form semi-permanent hydrazone bonds . The formation of PEG derivatives was confirmed with HPLC, 1H, and 13C NMR .


Physical And Chemical Properties Analysis

m-PEG4-Hydrazide is a low-melting solid . It has a melting point of 15-40°C . The predicted boiling point is 408.1°C at 760 mmHg , and the predicted density is 1.1 g/cm³ .

Scientific Research Applications

1. Protein Chemistry

  • Summary of the Application : m-PEG4-Hydrazide is used in the chemical synthesis of proteins. Protein or peptide hydrazides, such as m-PEG4-Hydrazide, are useful intermediates for protein chemical synthesis .
  • Methods of Application : The hydrazide group can serve as a readily accessible precursor of a thioester. This strategy significantly improves the efficiency and scope of native chemical ligation for protein chemical synthesis .
  • Results or Outcomes : The use of peptide hydrazides as key intermediates has been described in several examples of protein chemical synthesis .

2. Biotinylation

  • Summary of the Application : m-PEG4-Hydrazide, also known as Biotin-PEG4-Hydrazide, is an aldehyde-reactive biotinylation reagent that contains a 4-unit polyethylene glycol (PEG) spacer arm for increased hydrophilicity .
  • Methods of Application : The hydrazide group reacts spontaneously with aldehyde or ketone groups to form a stable hydrazone bond. Aldehyde groups can be created by gentle periodate oxidation of cis-diols in sialic acid and other sugars in carbohydrates .
  • Results or Outcomes : The hydrophilic, 4-unit polyethylene glycol (PEG) spacer arm imparts water solubility that is transferred to the biotinylated molecule, thus reducing aggregation of labeled proteins stored in solution .

3. PEGylation

  • Summary of the Application : m-PEG4-Hydrazide is used in the process of PEGylation, which is the covalent attachment or modification of polyethylene glycol (PEG) to molecules and surfaces .
  • Methods of Application : The PEGylation process involves the use of PEG reagents, such as m-PEG4-Hydrazide, to attach or modify surfaces, proteins, and other molecules .
  • Results or Outcomes : PEGylation can increase the water solubility of the compound in aqueous media, decrease aggregation, and increase solubility .

4. PROTACs

  • Summary of the Application : m-PEG4-Hydrazide is a PEG-based linker for Proteolysis Targeting Chimeras (PROTACs), which are used for selective protein degradation .
  • Methods of Application : m-PEG4-Hydrazide joins two essential ligands, crucial for forming PROTAC molecules .
  • Results or Outcomes : This linker enables selective protein degradation by leveraging the ubiquitin-proteasome system within cells .

5. Labeling Glycoproteins

  • Summary of the Application : m-PEG4-Hydrazide is used for labeling glycoproteins and carbohydrate-containing compounds .
  • Methods of Application : The hydrazide group reacts with aldehyde or ketone to form a hydrazone bond .
  • Results or Outcomes : This method is used for labeling glycoproteins and carbohydrate-containing compounds .

6. Synthesis of Hydrazones

  • Summary of the Application : m-PEG4-Hydrazide can be used in the synthesis of hydrazones .
  • Methods of Application : The hydrazide group reacts with suitable aldehydes to form hydrazones .
  • Results or Outcomes : This method is used for the synthesis of various heterocyclic rings that have great biological, pharmacological, and industrial applications .

Future Directions

m-PEG4-Hydrazide is a PEG linker containing a hydrazide group. It is used in the synthesis of PROTACs . The hydrophilic PEG linkers increase the water solubility of the compound in aqueous media . This suggests that m-PEG4-Hydrazide and similar compounds could have a wide range of applications in the future, particularly in the field of drug delivery and proteomics research .

properties

IUPAC Name

3-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]propanehydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22N2O5/c1-14-4-5-16-8-9-17-7-6-15-3-2-10(13)12-11/h2-9,11H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWJIGUIALJCPML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCCOCCOCCC(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

m-PEG4-Hydrazide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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